
Loperamide oxide
Übersicht
Beschreibung
Loperamide oxide is a derivative of loperamide, a well-known antidiarrheal agent. This compound is used primarily for its antidiarrheal properties, similar to its parent compound. It is a small molecule with the chemical formula C29H33ClN2O3 and a molecular weight of 493.04 g/mol . This compound is known for its ability to reduce gastrointestinal motility and fluid secretion, thereby increasing the absorption of fluids and electrolytes from the gastrointestinal tract .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of loperamide oxide involves several steps. One common method starts with the reaction of diphenylacetonitrile with sodium amide, followed by the introduction of oxirane. The resulting compound is then treated with a glacial acetic acid solution of hydrogen bromide to obtain 4-bromo-2,2-dibenzylbutyric acid. This intermediate undergoes acylation with sulfoxide chloride, followed by a reaction with dimethylamine in toluene and water. Finally, the compound reacts with 4-hydroxy-4-p-chlorophenylpiperidine to yield loperamide .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Loperamide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize loperamide to this compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce this compound back to loperamide.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, halogenated derivatives may exhibit enhanced antidiarrheal activity .
Wissenschaftliche Forschungsanwendungen
Treatment of Diarrhea
Loperamide oxide has been investigated for its efficacy in treating both acute and chronic diarrhea:
- Acute Diarrhea : In a study involving 230 adult patients, this compound (1 mg and 2 mg doses) was shown to significantly reduce the time to complete relief from diarrhea compared to placebo. The median time to relief was notably shorter for both doses of this compound (25 hours for 2 mg) compared to 40 hours for placebo (P < 0.05) .
- Chronic Diarrhea : A randomized controlled trial reported that this compound effectively reduced stool weight and improved symptoms in patients with chronic diarrhea and fecal incontinence. The study highlighted an increase in anal sphincter tone, contributing to its efficacy .
Irritable Bowel Syndrome
This compound has been explored as a treatment option for irritable bowel syndrome (IBS). An open-label study indicated that it could alleviate symptoms associated with IBS, although further research is needed to establish optimal dosing strategies .
Chemotherapy-Induced Diarrhea
This compound may also serve as a supportive treatment for patients experiencing diarrhea secondary to chemotherapy. Its use could help manage this common side effect, providing symptomatic relief without exacerbating underlying conditions .
Pharmacokinetics and Safety Profile
This compound exhibits a favorable pharmacokinetic profile:
- Absorption : It has low systemic bioavailability due to extensive first-pass metabolism.
- Metabolism : Converted into loperamide predominantly by anaerobic bacteria in the intestines.
- Elimination : Primarily excreted through feces, minimizing potential toxicity associated with higher plasma concentrations of loperamide .
Adverse effects are generally rare and less frequent than those observed with direct administration of loperamide, making this compound a safer alternative for patients at risk of opioid-related side effects .
Case Studies and Research Findings
Wirkmechanismus
Loperamide oxide exerts its effects by acting on the mu-opioid receptor expressed on the circular and longitudinal intestinal muscles. Receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity. This suppression of enteric neurons results in decreased peristalsis and fluid secretion, leading to longer gastrointestinal transit time and increased absorption of fluids and electrolytes .
Vergleich Mit ähnlichen Verbindungen
Loperamide oxide is unique compared to other antidiarrheal agents due to its specific mechanism of action and chemical structure. Similar compounds include:
Diphenoxylate: Another opioid receptor agonist used to treat diarrhea, but it has a higher potential for central nervous system effects.
Codeine: An opioid that can also be used for diarrhea but is primarily known for its analgesic properties.
This compound stands out due to its minimal central nervous system penetration, making it a safer option for long-term use in treating diarrhea .
Biologische Aktivität
Loperamide oxide (LOPOX) is a prodrug of loperamide, primarily utilized in treating diarrhea. Its biological activity is characterized by its conversion to loperamide in the gastrointestinal tract, where it exerts therapeutic effects while potentially minimizing systemic exposure and adverse effects associated with loperamide. This article presents a comprehensive overview of the biological activity of this compound, including pharmacokinetics, clinical efficacy, and relevant case studies.
This compound is metabolized anaerobically in the gut, primarily by intestinal microflora, to loperamide. This metabolic conversion is crucial for its therapeutic action. Studies have shown that LOPOX can be efficiently reduced in gut contents across various species, including humans and dogs, with the highest activity observed in the cecum . The reduction process is significantly inhibited under aerobic conditions and by heat treatment, indicating the importance of anaerobic bacteria in this metabolic pathway.
Table 1: Reduction of this compound to Loperamide
Species | Reduction Efficiency (%) | Location |
---|---|---|
Rats | 89.2 | Cecal contents |
Dogs | Gradual increase | Proximal to cecum |
Germ-free Rats | <1 | Small intestine |
The pharmacokinetic profile demonstrates that oral administration of LOPOX results in lower systemic availability compared to loperamide itself. Specifically, peak plasma levels of loperamide after LOPOX administration were significantly lower (1.1 ng/ml) than after direct loperamide administration (2.41 ng/ml) . This suggests that LOPOX provides a site-specific delivery of loperamide, enhancing its local effect while reducing systemic exposure.
Clinical Efficacy
Clinical studies have evaluated the efficacy of this compound in treating acute diarrhea. A randomized controlled trial involving 230 adult patients assessed two doses (1 mg and 2 mg) of LOPOX against a placebo. The results indicated that both doses significantly reduced the time to complete relief compared to placebo, with median times of 27 hours 55 minutes for the 1 mg group and 25 hours for the 2 mg group . Furthermore, 78% of patients receiving LOPOX rated their treatment as good or excellent.
Table 2: Efficacy of this compound in Acute Diarrhea
Group | Median Time to Relief (hours) | Good/Excellent Rating (%) |
---|---|---|
This compound (1 mg) | 27:55 | 78 |
This compound (2 mg) | 25:00 | 78 |
Placebo | 40:35 | 62 |
In another study focusing on chronic diarrhea associated with faecal incontinence, patients receiving LOPOX showed a reduction in stool weight and improved symptom ratings. Although there were limited effects on anorectal function, an increase in internal anal sphincter tone was noted .
Case Studies and Adverse Effects
Adverse events associated with this compound are generally rare and comparable to those observed with placebo treatments. In a study comparing LOPOX to placebo for acute diarrhea, adverse experiences were less frequent among patients treated with LOPOX . This safety profile supports the hypothesis that LOPOX may offer therapeutic benefits with reduced risks compared to traditional loperamide.
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBTJVTUVNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883171, DTXSID10869468 | |
Record name | Loperamide oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106900-12-3, 109572-89-6 | |
Record name | Loperamide oxide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loperamide oxide anhydrous, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loperamide oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14661 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Loperamide oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOPERAMIDE OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LOPERAMIDE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.